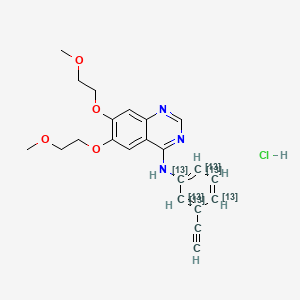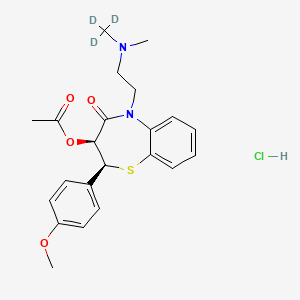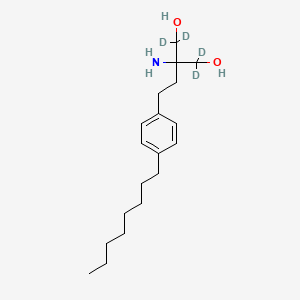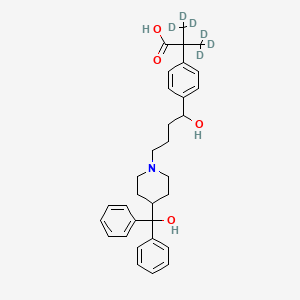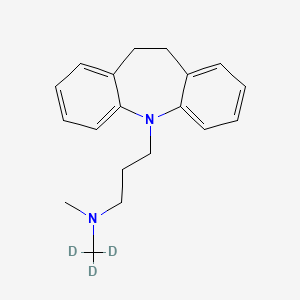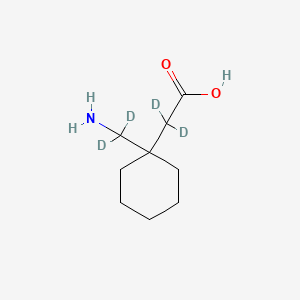
Rivastigmine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An isotope labelled of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of dementia.
Applications De Recherche Scientifique
Treatment of Parkinsonian Psychosis and Cognitive Impairment : Rivastigmine has been observed to improve hallucinations, sleep disturbance, and carer distress in patients with advanced Parkinson's disease, enhancing cognitive performance significantly (Reading, Luce, & McKeith, 2001).
Impact on Depression-like Behaviors and Neurogenesis : In a study, Rivastigmine showed to improve depression-like behaviors and rescue impaired neurogenesis in a mouse model. It suggests that Rivastigmine affects the cholinergic and serotonergic systems, potentially ameliorating depressive behaviors in Alzheimer's disease patients (Islam, Moriguchi, Tagashira, & Fukunaga, 2014).
Modulation of K+ Currents in Rat Hippocampal Neurons : Rivastigmine is shown to inhibit the amplitudes of transient outward K+ current (IK(A)) and the delayed rectifier K+ current (IK(DR)) in rat hippocampal pyramidal neurons. This indicates pharmacological actions of Rivastigmine beyond its antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).
Enhancement of Attention in Dementia : Rivastigmine has demonstrated significant benefits over placebo in various aspects of attention in patients with dementia associated with Parkinson's disease. This includes sustained attention, focused attention, consistency of responding, and central processing speed (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).
Improvement of Executive Function in Parkinson's Disease Dementia : In Parkinson's disease dementia, Rivastigmine has been associated with significant improvements over placebo in executive function tests. These findings support the hypothesis that Rivastigmine may affect frontal subcortical circuits, contributing to clinical improvement associated with executive function (Schmitt, Farlow, Meng, Tekin, & Olin, 2010).
Effects on Cholinesterases and Alzheimer's Disease : Kinetic and structural studies on Rivastigmine's interaction with cholinesterases have shown its effective inhibition of acetylcholinesterase, particularly in the treatment of Alzheimer's disease. Rivastigmine carbamylates acetylcholinesterase and butyrylcholinesterase at varying rates, with spontaneous reactivation of all four conjugates being very slow (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).
Effects on Cognitive Function in Alzheimer's Disease : Rivastigmine has been found to alter brain activation in Alzheimer’s disease patients. Functional MRI studies showed that rivastigmine enhances brain activation in the fusiform and frontal cortices, linking the observed increase in cognitive performance to altered brain activation (Rombouts, Barkhof, van Meel, & Scheltens, 2002).
Propriétés
Numéro CAS |
1133229-22-7 |
|---|---|
Nom du produit |
Rivastigmine-d5 |
Formule moléculaire |
C14H17N2O2D5 |
Poids moléculaire |
255.37 |
Pureté |
95% by HPLC; 98% atom D; |
Numéros CAS associés |
123441-03-2 (unlabelled) |
Synonymes |
(S)-3-(1-(dimethylamino)ethyl)phenyl (ethyl-d5)(methyl)carbamate |
Étiquette |
Rivastigmine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



